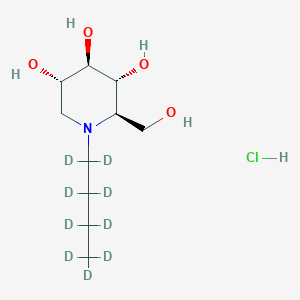
Miglustat-d9 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deuterated miglustat.
Applications De Recherche Scientifique
Niemann-Pick Disease Type C Treatment Miglustat-d9 hydrochloride has been significantly utilized in the treatment of Niemann-Pick disease type C (NP-C), a rare, autosomal recessive neurodegenerative disease. Studies have shown that miglustat therapy leads to reduced levels of neurodegeneration markers and increased neuronal viability in the brain. It has been effective in slowing down reductions in fractional anisotropy, indicating a protective effect on axonal and myelin integrity. Clinical evidence suggests neurological stabilization over extended periods, with improved outcomes in patients with older age at neurological onset. Additionally, miglustat has demonstrated a survival benefit due to improved swallowing function, a crucial factor in NP-C patients (Pineda, Walterfang, & Patterson, 2018).
Antiviral Properties Against SARS-CoV-2 Miglustat has shown potential in inhibiting the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), responsible for COVID-19. Its effectiveness at clinically achievable concentrations without cytotoxicity has been noted. The mechanism involves inhibiting α-glucosidases, crucial in glycoprotein N-linked oligosaccharide processing, leading to a decrease in the viral Spike protein. This highlights miglustat's potential for repurposing as an antiviral agent against enveloped viruses like SARS-CoV-2 (Rajasekharan et al., 2020).
Improved Survival in Niemann-Pick Disease Type C An observational study showed that miglustat treatment significantly reduces the risk of mortality in patients with NP-C. This effect was observed across various age groups and was particularly significant in late infantile-onset and juvenile-onset patients. Despite limitations in data, these findings are consistent with miglustat's beneficial effect on survival in NP-C patients (Patterson et al., 2020).
Stability and Formulation for Patient Use The stability of miglustat prepared in InOrpha® suspending vehicle, a taste-masking agent, has been assessed for its physicochemical and microbiological properties. This is significant for patients with swallowing difficulties, as it offers a stable and more palatable formulation of miglustat (Riahi et al., 2015).
Bioactivity of Miglustat Derivatives Research on 1-Deoxynojirimycin (1-DNJ) and its derivatives, including miglustat, has highlighted their bioactivity. These compounds have been applied clinically for treating diseases like diabetes and lysosomal storage disorders, demonstrating a range of beneficial pharmacological activities (Wang, Shen, Zhao, & Ye, 2020).
Propriétés
Formule moléculaire |
C10H12D9NO4.HCl |
|---|---|
Poids moléculaire |
264.79 |
Nom IUPAC |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2; |
SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
Synonymes |
(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




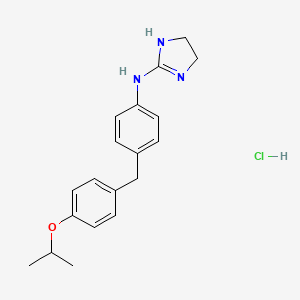
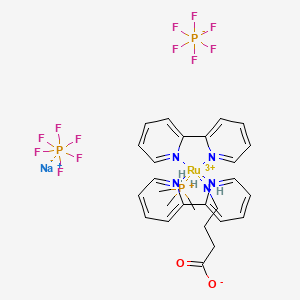

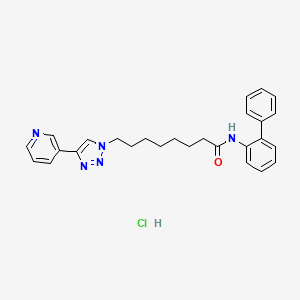
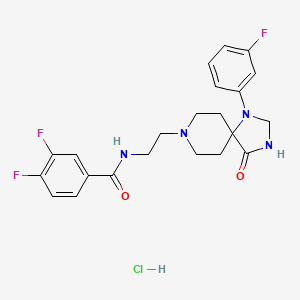
![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)
![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)